3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Catalog No.
S3034307
CAS No.
1021111-17-0
M.F
C21H22FN3O4S
M. Wt
431.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]d...

CAS Number

1021111-17-0

Product Name

3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-(4-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Molecular Formula

C21H22FN3O4S

Molecular Weight

431.48

InChI

InChI=1S/C21H22FN3O4S/c1-15-2-8-18(9-3-15)30(28,29)24-12-10-21(11-13-24)19(26)25(20(27)23-21)14-16-4-6-17(22)7-5-16/h2-9H,10-14H2,1H3,(H,23,27)

InChI Key

OZOZHMCCBIVDEQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F

Solubility

not available

Application in the Synthesis of Spirotetramat

Specific Scientific Field: Organic Chemistry

Summary of the Application: “3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a key intermediate in the synthesis of spirotetramat . Spirotetramat is a second-generation insecticide developed by Bayer CropScience under the brand name Movento .

Methods of Application or Experimental Procedures: The synthesis involves a multi-step reaction sequence including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat is obtained in an overall yield of 20.4% .

Results or Outcomes: Spirotetramat has a good efficacy and safety for crops. Its unique two-way internal absorption and transport properties enable it to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .

Application as Anticonvulsant Agents

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: A series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives was synthesized and their pharmacological activity was determined with the objective to better understand their structure–activity relationship for anticonvulsant activity .

Methods of Application or Experimental Procedures: All the compounds were evaluated for their possible anticonvulsant activity by maximal electroshock seizure (MES) test and their neurotoxic effects were determined by rotarod test .

Results or Outcomes: Majority of the compounds were active in MES tests. Compounds 24, 27, and 34 showed a significant and protective effect on seizure, when compared with standard drug phenytoin .

Application as Delta Opioid Receptor-Selective Agonist

Specific Scientific Field: Pharmacology

Summary of the Application: A series of novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives were synthesized and identified as a novel Delta Opioid Receptor-Selective Agonist Chemotype .

Methods of Application or Experimental Procedures: The compounds were evaluated for their possible anticonvulsant activity by maximal electroshock seizure (MES) test and their neurotoxic effects were determined by rotarod test .

Results or Outcomes: The most potent hit exhibits DOR .

Application in Prolyl Hydroxylase Domain Inhibitors

Specific Scientific Field: Biochemistry

Summary of the Application: The compound “3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is used in the study of spiro[4.5]decanone prolyl hydroxylase domain inhibitors .

Methods of Application or Experimental Procedures: The study involves the use of the compound in the synthesis of prolyl hydroxylase domain inhibitors .

Results or Outcomes: The study provides insights into the conformations of catalytically important residues .

Application as Necroptosis Inhibitors

Summary of the Application: “3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is identified as a promising inhibitor of necroptosis, a type of programmed cell death . Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Methods of Application or Experimental Procedures: The compound was identified through a chemical library that was curated toward G-protein coupled receptors .

Results or Outcomes: The compound was found to exhibit low β-arrestin 2 recruitment efficacy and sub micromolar potency in reducing cAMP production . The most potent hit exhibits receptor-interacting protein kinase 1 (RIPK1) inhibition .

3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound has the molecular formula C21H22FN3O4SC_{21}H_{22}FN_{3}O_{4}S and a molecular weight of 431.5 g/mol. The spiro structure connects two cyclic systems through a single atom, which in this case is a nitrogen atom from the triazaspiro framework. The presence of a tosyl group (p-toluenesulfonyl) and a fluorobenzyl group contributes to its chemical diversity and potential reactivity in various chemical environments .

, typical of its functional groups:

  • Substitution Reactions: The tosyl group can be substituted by nucleophiles, leading to various derivatives.
  • Reduction Reactions: The compound may be reduced to yield different amine derivatives.
  • Hydrolysis: Under acidic or basic conditions, the tosyl and dione functionalities can be hydrolyzed to yield corresponding acids and amines.
  • Oxidation: The fluorobenzyl group can be oxidized to form aldehydes or carboxylic acids.

These reactions highlight the compound's versatility in synthetic chemistry and potential applications in drug development .

Research indicates that compounds within the triazaspiro family exhibit significant biological activity. Specifically, 3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential myelostimulating effects. In vitro studies have shown that derivatives of this compound can stimulate bone marrow activity, making them candidates for further exploration in hematological therapies . Additionally, the presence of the fluorine atom may enhance biological activity due to its electronegative properties, potentially influencing receptor interactions.

The synthesis of 3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:

  • Formation of the Spiro Structure: Starting materials such as substituted piperidines are reacted under controlled conditions to form the spirocyclic framework.
  • Tosylation: The resultant spiro compound is then treated with tosyl chloride to introduce the tosyl group.
  • Fluorobenzylation: A fluorobenzyl halide is introduced through nucleophilic substitution to attach the fluorobenzyl group.

These methods often require careful optimization to improve yields and purity of the final product .

The unique structural features of 3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione make it a valuable candidate in medicinal chemistry. Potential applications include:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting hematological disorders.
  • Chemical Biology: Its ability to interact with biological macromolecules could be explored for biochemical assays or as a molecular probe.

Interaction studies are crucial for understanding how 3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in cell signaling pathways or metabolic processes. Further research is needed to elucidate these mechanisms and identify potential therapeutic targets .

Several compounds share structural similarities with 3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:

Compound NameMolecular FormulaUnique Features
1,3,8-Triazaspiro[4.5]decane-2,4-dioneC11H14N4O2C_{11}H_{14}N_{4}O_{2}Lacks substituents; simpler structure
3-(m-Tolyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-oneC21H23N3O3SC_{21}H_{23}N_{3}O_{3}SDifferent aromatic substituent
1-Cyclohexyl-8-(3-(p-fluorobenzoyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dioneC24H32FN3OC_{24}H_{32}FN_{3}OAdditional cyclohexyl group

The uniqueness of 3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific combination of functional groups (the fluorobenzyl and tosyl groups), which may confer distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

2.3

Dates

Last modified: 08-17-2023

Explore Compound Types